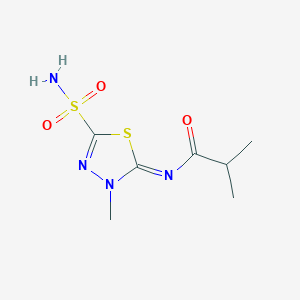
(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13F2N3S and its molecular weight is 389.42. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Properties
One significant area of research involving the chemical compound (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile focuses on the synthesis and characterization of novel compounds with potential applications in materials science. For instance, the study of organotin compounds derived from Schiff bases highlights the synthesis process and the photophysical characterization of these compounds for applications in organic light emitting diodes (OLEDs). The synthesized compounds exhibited quantum yields around 4% with lifetimes in the range of 10^−10 to 10^−11 s, suggesting their potential use in OLED technology (García-López et al., 2014).
Photophysical and Luminescent Properties
Another research direction involves exploring the photophysical properties of compounds with similar structural motifs. For example, a study on an ESIPT (Excited-State Intramolecular Proton Transfer) fluorescent dye based on HBI (Hydroxybenzimidazole) demonstrated high quantum yield and a large Stokes shift for selective detection of cysteine (Cys), showcasing the compound's potential as a sensitive and selective fluorescent probe for bioimaging and biosensing applications (Zhang et al., 2014).
Catalytic Applications
The catalytic hydration of organonitriles represents another area of application for compounds with acrylonitrile groups. A study on the catalytic hydration process revealed that certain catalysts could efficiently convert organonitriles to the corresponding amides at ambient temperature. This process demonstrates the compound's potential utility in chemical synthesis, particularly in the transformation of nitriles into valuable amide products (Daw et al., 2012).
Chemical Reduction Processes
Research on the reduction of acrylonitriles highlights the chemical transformations of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles to (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study provides insights into the reductive behavior of these compounds, which could be relevant for the synthesis of new chemicals or materials with specific functional properties (Frolov et al., 2005).
Polymer Science
Finally, the incorporation of (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile derivatives into polymers for optical applications is a noteworthy research topic. Studies on photoreactive polymers containing aromatic esters demonstrate the potential of these materials in the field of optical waveguides due to their UV light absorption and refractive index modulation upon UV illumination. This suggests the compound's derivatives could be valuable in the development of advanced materials for optical technologies (Daschiel et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3S/c23-16-8-9-20(19(24)10-16)26-12-15(11-25)22-27-21(13-28-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,26H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXONXXZLOTSJD-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)
![methyl 2-{[(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2684719.png)

![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2684725.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)
